An In-Depth Technical Guide to the Chemical Properties of 1-Methylcyclopentanamine
An In-Depth Technical Guide to the Chemical Properties of 1-Methylcyclopentanamine
Introduction: 1-Methylcyclopentanamine (CAS: 40571-45-7) is a primary aliphatic amine characterized by an amino group attached to a tertiary carbon atom within a cyclopentyl ring. This structural motif imparts significant steric hindrance around the nitrogen atom, influencing its reactivity and physicochemical properties. As a versatile synthetic building block, it serves as a crucial intermediate in the development of novel chemical entities, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, reactivity, and safe handling protocols, tailored for researchers, chemists, and drug development professionals.
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and computed physicochemical properties of 1-methylcyclopentanamine are summarized below. These values are critical for predicting its behavior in various solvent systems, its potential for biological membrane transport, and for designing synthetic and analytical procedures.
| Property | Value | Source |
| IUPAC Name | 1-methylcyclopentan-1-amine | [1] |
| CAS Number | 40571-45-7 | [1][2][3] |
| Molecular Formula | C₆H₁₃N | [1][2][3] |
| Molecular Weight | 99.17 g/mol | [1][2][3] |
| InChIKey | TWASBYPJZBHZQJ-UHFFFAOYSA-N | [2][3] |
| Predicted pKa | 10.80 ± 0.20 | [2] |
| XLogP3-AA (LogP) | 0.7 | [1][2] |
| Topological Polar Surface Area | 26 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Kovats Retention Index | 789 (Standard non-polar) | [1] |
Section 2: Synthesis and Purification
The synthesis of a sterically hindered primary amine like 1-methylcyclopentanamine requires a strategic approach. Direct alkylation methods are often inefficient due to the potential for over-alkylation and elimination reactions. Therefore, reductive amination of the corresponding ketone, 1-methylcyclopentanone, stands out as a reliable and high-yielding method.
Causality of Method Selection: Reductive amination is chosen for its efficiency and control. The reaction proceeds through an imine intermediate, which is then reduced in situ. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous because it is selective for the protonated imine over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclopentanone (1.0 eq.) in methanol (approx. 0.5 M solution).
-
Amine Source: Add ammonium acetate (NH₄OAc, 5-10 eq.) to the solution. The large excess of the ammonium salt serves as the ammonia source and helps drive the equilibrium towards imine formation.
-
pH Adjustment: Cool the mixture in an ice bath and adjust the pH to approximately 6-7 using glacial acetic acid. Maintaining a slightly acidic pH is crucial; it ensures the amine is protonated for imine formation while not being so acidic as to hydrolyze the imine or inhibit the reducing agent.
-
Reduction: While stirring in the ice bath, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the ketone starting material.
-
Work-up:
-
Quench the reaction by carefully adding 2M sodium hydroxide (NaOH) solution until the pH is >11. This deprotonates the amine product, making it soluble in organic solvents, and neutralizes the acidic components.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-methylcyclopentanamine.
Section 3: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.
Infrared (IR) Spectroscopy
As a primary amine, 1-methylcyclopentanamine is expected to exhibit characteristic N-H stretching vibrations.[4]
-
N-H Stretch: A pair of medium-intensity bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[4] The presence of two bands is a hallmark of a primary amine.
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ due to sp³ C-H stretching of the cyclopentyl and methyl groups.
-
N-H Bend (Scissoring): A medium to strong band around 1600 cm⁻¹.
-
C-N Stretch: A weak to medium band in the 1250-1020 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-NH₂ Protons: A broad singlet typically appearing between δ 1.0-3.0. Its chemical shift is concentration and solvent-dependent. This signal will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.[4]
-
-CH₃ Protons: A sharp singlet at approximately δ 1.0-1.3, integrating to 3 hydrogens. Its singlet nature confirms its attachment to a quaternary carbon.
-
-CH₂ Protons (Cyclopentyl): A series of complex, overlapping multiplets between δ 1.2-1.8, integrating to 8 hydrogens. The protons on the carbons adjacent to the C-N carbon will be slightly deshielded.[4]
-
-
¹³C NMR:
-
Quaternary Carbon (C-N): A signal around δ 50-60. This carbon, attached to both nitrogen and a methyl group, is significantly deshielded.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 25-35.
-
Cyclopentyl Carbons (-CH₂-): Two or three distinct signals for the cyclopentyl ring carbons, expected in the δ 20-45 range. The carbons adjacent to the quaternary center will have a different chemical shift from the more distant carbons.
-
Mass Spectrometry (MS)
MS provides information on the compound's molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of C₆H₁₃N.
-
Key Fragmentation: The most likely fragmentation pathway is the loss of a methyl group (alpha-cleavage) to form a stable iminium cation, resulting in a strong peak at m/z = 84 (M-15). Loss of ethyl or other fragments from the ring is also possible.
Section 4: Chemical Reactivity and Stability
The reactivity of 1-methylcyclopentanamine is dominated by the lone pair of electrons on the nitrogen atom, though it is tempered by the steric bulk of the tertiary carbon center.
-
Basicity: As an aliphatic amine, it is a moderately strong base (predicted pKa of conjugate acid is ~10.8) and will readily react with acids to form ammonium salts.[2] Its hydrochloride salt is often used to improve water solubility and handling stability.[5]
-
Nucleophilicity: It can act as a nucleophile in reactions such as:
-
Acylation: Reacts with acid chlorides or anhydrides to form N-substituted amides. The reaction rate may be slower than for less hindered amines.
-
Alkylation: Reacts with alkyl halides to form secondary and tertiary amines. Control of the reaction to prevent over-alkylation can be challenging.
-
Imine Formation: Condenses with aldehydes and ketones to form substituted imines (Schiff bases).
-
-
Stability: The compound is generally stable under standard conditions but is volatile and should be stored in a tightly sealed container. It is incompatible with strong oxidizing agents and strong acids.[6]
Section 5: Safety, Handling, and Storage
Proper handling of 1-methylcyclopentanamine is critical due to its hazardous properties. All work should be conducted in a well-ventilated fume hood by trained personnel.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][7] |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[8]
-
Ventilation: Use exclusively in a certified chemical fume hood to avoid inhalation of vapors.[2][8]
-
Dispensing: Dispense the liquid carefully, avoiding splashes. Use grounded equipment to prevent static discharge, which could be an ignition source.[6][9]
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ventilate the area thoroughly.[8]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][8]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2][6]
-
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6] The container must be kept tightly closed.[2][8] Store in a locked cabinet or area accessible only to authorized personnel.[2]
Section 6: Applications in Research and Development
1-Methylcyclopentanamine serves as a valuable lipophilic building block in medicinal chemistry. The cyclopentyl scaffold is often used to explore chemical space, providing a rigid yet non-aromatic core that can improve metabolic stability and binding affinity of drug candidates. Its hydrochloride salt form, with enhanced stability and solubility, is particularly useful as a reagent and intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[5]
References
-
Cyclopentanamine, 1-methyl- - NIST Chemistry WebBook. [Link]
-
Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem. [Link]
-
1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem. [Link]
-
N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc. [Link]
-
1 - SAFETY DATA SHEET. [Link]
-
N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem. [Link]
-
N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593 - PubChem. [Link]
-
Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem. [Link]
-
N-methylcyclopentylamine - SpectraBase. [Link]
-
3-Methylcyclopentanamine | C6H13N | CID 14949721 - PubChem. [Link]
-
24.11: Spectroscopy of Amines - Chemistry LibreTexts. [Link]
Sources
- 1. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Cyclopentanamine, 1-methyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
